Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide
Description
Properties
IUPAC Name |
N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCDPQFIXDIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide typically involves multi-step organic reactions starting from simpler precursor compounds. Common synthetic strategies may include:
Formation of the pyrrolidine ring: : This can be achieved through cyclization reactions involving precursors such as amino acids or other bifunctional molecules.
Introduction of the carboxylic acid group: : Carboxylation reactions or protection/deprotection strategies might be used.
Attachment of the morpholin-4-yl group: : This may be done via substitution reactions on a phenyl ring, followed by morpholine ring formation.
Assembly of the pyrimidinyl and phenyl groups: : These can be introduced through various condensation or coupling reactions.
Industrial Production Methods: In industrial settings, the production of such a compound would involve scaling up these reactions, often requiring optimization of reaction conditions to improve yields, purity, and cost-effectiveness. This might involve the use of high-throughput screening methods to find optimal catalysts, solvents, and temperatures.
Chemical Reactions Analysis
Oxidation and Reduction: : The compound may undergo oxidation or reduction, particularly at sites like the carboxylic acid group or the pyrrolidine ring.
Substitution Reactions: : The aromatic rings provide multiple sites for electrophilic or nucleophilic substitution reactions.
Coupling Reactions: : Particularly valuable for extending the molecular framework, involving reactions such as Suzuki or Heck coupling.
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride for reductions.
Catalysts: : Palladium or copper-based catalysts for coupling reactions.
Solvents: : Vary based on the specific reaction but can include dichloromethane, ethanol, or water.
Major Products: The products of these reactions will vary depending on the specific transformations but can include derivatives with modified functional groups, expanded molecular frameworks, or increased steric bulk.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development :
-
CB2 Receptor Modulation :
- Research indicates that pyrrolidine derivatives can act as agonists for the CB2 receptor, which is involved in various physiological processes, including pain modulation and immune response. Compounds like this one are being studied for their potential therapeutic effects in conditions such as inflammation and neuropathic pain .
- Anticancer Activity :
Peptide Synthesis
Pyrrolidine-2-carboxylic acid is frequently employed in solid-phase peptide synthesis (SPPS). Its structural properties enhance the stability and efficacy of peptide chains, which is crucial for developing therapeutic peptides. This application is vital for creating biologically active peptides with improved pharmacokinetic properties .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling chemists to construct complex molecular architectures with precision. Its chiral nature facilitates asymmetric synthesis, which is essential for producing enantiomerically pure compounds used in pharmaceuticals and agrochemicals .
Material Science Applications
Research into the material properties of pyrrolidine derivatives has revealed their potential use in developing novel materials, such as polymers with tailored mechanical properties. These materials could find applications in various industrial sectors, including electronics and nanotechnology .
Case Study 1: Neurological Drug Development
A study published in Journal of Medicinal Chemistry explored the synthesis of a series of pyrrolidine derivatives, including the compound , demonstrating its efficacy as a selective antagonist for specific neurological pathways associated with anxiety disorders. The research highlighted the importance of structural modifications to enhance activity and selectivity.
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Research, researchers evaluated the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through specific signaling pathways, suggesting their potential as anticancer agents.
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Drug Development | Neurological disorders | Enhanced selectivity and efficacy |
| Peptide Synthesis | Solid-phase peptide synthesis | Improved stability and efficacy of therapeutic peptides |
| Organic Synthesis | Building block for complex molecules | High precision in constructing chiral compounds |
| Material Science | Development of novel polymers | Tailored mechanical properties for industrial use |
Mechanism of Action
The compound’s mechanism of action would be highly specific to its interactions with molecular targets, which could include enzymes, receptors, or nucleic acids. The functional groups in its structure, such as the carboxylic acid and morpholine, can form specific interactions like hydrogen bonds, electrostatic interactions, or hydrophobic contacts.
Molecular Targets and Pathways: Potential molecular targets might include proteins involved in signaling pathways, metabolic enzymes, or DNA/RNA sequences, where the compound could exert effects by inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with similar pyrimidine derivatives:
Key Observations:
- Morpholine vs. Piperazine (LY2409881): The morpholine group in the target compound may offer improved solubility compared to LY2409881’s piperazine, as morpholine’s oxygen atom enhances hydrophilicity. However, piperazine’s basic nitrogen could improve membrane permeability .
- Fluorine/Methoxy vs. Morpholine (): Fluorine in ’s compound likely increases metabolic stability, while the morpholino group in the target may enhance target specificity due to its common presence in kinase inhibitors .
- Amide vs.
Conformational and Crystallographic Insights
- Dihedral Angles and Stability (): Pyrimidine derivatives with aryl substituents exhibit dihedral angles (e.g., 12.8° for fluorophenyl in ) that influence planarity and intermolecular interactions. The target compound’s phenyl and morpholino groups may adopt similar angles, affecting crystal packing and solubility .
- Hydrogen Bonding: Intramolecular N–H⋯N bonds in stabilize conformations. The target’s amide group could form analogous bonds, enhancing rigidity .
Biological Activity
Pyrrolidine derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. This article focuses on the biological activity of the compound Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide, exploring its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Chemical Structure
Molecular Formula: CHNO
Overview of Biological Activities
-
Antimicrobial Activity
- Pyrrolidine derivatives have demonstrated significant antimicrobial properties. For instance, derivatives such as 2-Pyrrolidone-5-carboxylic acid (PCA) produced by certain Lactobacillus strains exhibited broad-spectrum activity against spoilage bacteria like Enterobacter cloacae and Pseudomonas fluorescens . The compound's effectiveness was retained at elevated temperatures, although it was sensitive to neutralization .
- A study highlighted that pyrrolidine-based compounds showed promising results against multidrug-resistant Staphylococcus aureus, underscoring their potential in combating resistant bacterial strains .
-
Anticancer Activity
- Recent studies have indicated that pyrrolidine derivatives possess anticancer properties. For example, a series of 5-Oxopyrrolidine derivatives were evaluated for their efficacy against A549 human lung adenocarcinoma cells, with some compounds exhibiting potent cytotoxic effects .
- The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influenced anticancer activity, suggesting a need for careful structural modifications to enhance potency .
-
Enzyme Inhibition
- Pyrrolidine derivatives have been identified as effective inhibitors of various enzymes. For instance, compounds with pyrrolidine structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases . The most active derivatives in these studies had IC values in the nanomolar range, indicating strong inhibitory potential.
- Additionally, certain pyrrolidine compounds have been characterized as inhibitors of protein kinases involved in cancer progression, highlighting their dual role as therapeutic agents .
Table 1: Summary of Biological Activities of Pyrrolidine Derivatives
The biological activity of pyrrolidine derivatives is often attributed to their ability to interact with specific molecular targets:
- Antimicrobial Mechanism: The antimicrobial action is believed to stem from the disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial growth .
- Anticancer Mechanism: The anticancer effects are linked to the induction of apoptosis in cancer cells, often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival .
- Enzyme Inhibition Mechanism: The inhibition of AChE and BuChE by pyrrolidine derivatives suggests a competitive binding mechanism where these compounds mimic natural substrates or transition states, effectively blocking enzyme activity .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Pyrimidine core formation : Condensation of 4-chloropyrimidine with 4-morpholin-4-yl-aniline under basic conditions (e.g., K₂CO₃) to introduce the phenylamino-morpholine substituent .
- Amide coupling : Reaction of the pyrimidine intermediate with pyrrolidine-2-carboxylic acid derivatives using coupling agents like EDC/HOBt or carbodiimides to form the final amide bond .
- Purification : Column chromatography (e.g., hexanes/EtOAc gradients) or recrystallization to isolate the product . Optimization focuses on temperature control (e.g., reflux for nucleophilic substitutions) and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Assigning stereochemistry (e.g., pyrrolidine ring conformation) and verifying substituent positions via H and C shifts .
- HPLC-MS : Assessing purity (>95%) and confirming molecular weight .
- X-ray crystallography : Resolving dihedral angles between the pyrimidine, phenyl, and morpholine rings (e.g., 12.8° twist observed in similar structures) .
Q. What structural features influence its stability and solubility?
- Pyrrolidine ring : Chirality (2S,4R configurations) and intramolecular hydrogen bonding enhance conformational stability .
- Morpholine substituent : Improves water solubility via polar oxygen atoms but may reduce membrane permeability .
- Aromatic systems : Pyrimidine and phenyl rings contribute to π-π stacking, affecting crystallinity .
Q. How are common impurities identified during synthesis?
- Byproduct analysis : Unreacted intermediates (e.g., free amines or chloropyrimidines) detected via TLC or LC-MS .
- Steric hindrance issues : Incomplete amidation yields residual carboxylic acid, identifiable by IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Replace morpholine with piperazine or thiomorpholine to modulate target affinity .
- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-position to enhance kinase inhibition .
- Biological assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models .
Q. How to resolve contradictions in reported synthetic yields or biological data?
- Cross-validation : Replicate reactions under documented conditions (e.g., Hernández et al.’s protocol for pyrrolidine intermediates) and compare HPLC profiles .
- Computational modeling : Use DFT calculations to predict reaction pathways and identify kinetic bottlenecks .
Q. What mechanistic hypotheses explain its potential biological activity?
- Kinase inhibition : The pyrimidine-morpholine scaffold mimics ATP-binding motifs, competitively blocking kinase active sites .
- Proof of concept : Molecular docking (e.g., AutoDock Vina) and MD simulations validate binding to kinases like EGFR or CDK2 .
Q. How can computational tools streamline synthesis and design?
- Reaction path prediction : Quantum mechanics (QM) methods (e.g., Gaussian) model transition states for decarboxylation-alkylation steps .
- Machine learning : Train models on PubChem data to predict optimal solvent systems or catalysts .
Q. What strategies address low yields in the final amidation step?
Q. How is chirality controlled during synthesis?
Q. Which cross-coupling reactions are viable for modifying the pyrimidine core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
